molecular formula C41H60O11 B605700 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

Katalognummer: B605700
Molekulargewicht: 728.9 g/mol
InChI-Schlüssel: ZBVWYDMYMRLKIV-OESCZRLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin B1a monosaccharide is a derivative of the macrocyclic lactone avermectin B1a, which is produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its high insecticidal activity and low toxicity in humans and animals .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Avermectin B1a Monosaccharid wird typischerweise durch selektive Hydrolyse der terminalen Saccharideinheit von Avermectin B1a hergestellt. Dieser Prozess beinhaltet die Verwendung spezifischer Enzyme oder saurer Bedingungen, um die glykosidische Bindung zu spalten, was zur Bildung des Monosaccharid-Derivats führt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Avermectin B1a beinhaltet die Fermentation von Streptomyces avermitilis. Gentechnik-Techniken werden häufig eingesetzt, um die Ausbeute an Avermectin B1a zu steigern. So wurde beispielsweise die Überexpression von Genen, die an der Biosynthese beteiligt sind, wie aveC, fadD und bicA, gezeigt, die Produktion von Avermectin B1a signifikant zu erhöhen .

Analyse Chemischer Reaktionen

Hydrolytic Degradation

Avermectin B1a monosaccharide is formed via hydrolysis of the glycosidic bond in avermectin B1a under environmental or metabolic conditions. This reaction removes the disaccharide moiety (oleandrosyl group) from the parent compound, yielding the monosaccharide derivative and aglycone-B1a .

Key conditions for hydrolysis:

  • Aerobic soil systems : Hydrolysis occurs alongside oxidative transformations, with degradation rates influenced by temperature and moisture (Table 1) .
  • Acidic/alkaline media : Accelerated cleavage of the glycosidic bond, though specific pH thresholds are not quantified in available literature .

Table 1: Degradation kinetics of this compound in aerobic soil (30°C, 40% WHC)

ParameterValue
Half-life (DT50)18 days
90% Degradation (DT90)53 days
Major metabolites8β-hydroxy, 8β-oxo derivatives
Source:

Oxidative Reactions

Oxidation is a dominant pathway in both environmental and metabolic degradation:

  • 8β-Hydroxylation : Formation of 8β-hydroxy-avermectin B1a monosaccharide, a primary metabolite detected in soil and water systems .
  • 8β-Oxidation : Conversion to 8β-oxo-avermectin B1a monosaccharide, which undergoes further hydroxylation to 4,8β-dihydroxy derivatives .

Factors influencing oxidation:

  • Microbial activity in soil enhances oxidative transformations .
  • Light exposure accelerates photooxidation, though specific quantum yields are unreported .

Metabolic Modifications

In biological systems, the monosaccharide derivative interacts with enzymatic pathways:

  • Glycosylation reversal : Enzymatic cleavage by glycosidases in target organisms (e.g., nematodes) regenerates the aglycone form, enhancing neurotoxic effects via glutamate-gated chloride channel modulation .
  • Conjugation reactions : Limited evidence suggests phase II metabolism (e.g., glucuronidation) in vertebrates, though detailed studies are lacking .

Synthetic Derivatization

Chemical modifications to the monosaccharide structure focus on enhancing stability or bioactivity:

  • Esterification : Acylation at the 4'-OH group improves lipophilicity, as seen in derivatives like 24-hydroxymethyl avermectin B1a .
  • Epoxidation : The C3–C4 double bond in the macrocyclic lactone ring is susceptible to epoxidation under strong oxidizing conditions, though this reaction is not commercially utilized .

Table 2: Key synthetic derivatives of this compound

DerivativeModification SiteBiological Impact
8β-Hydroxy-B1aC8 positionReduced nematocidal activity
4'-Acetyl-B1a4'-OH groupEnhanced soil persistence
Sources:

Environmental Fate

Degradation pathways in soil and water highlight its reactivity:

  • Mineralization : Up to 27.6% of the compound is converted to CO₂ under aerobic conditions over 120 days .
  • Binding to organic matter : Unextracted residues (3–12.6%) associate with fulvic and humic acids, reducing bioavailability .

Stability Under Controlled Conditions

  • Thermal stability : Decomposition occurs above 200°C, with no hazardous byproducts reported .
  • Photolysis : UV exposure induces isomerization and cleavage of the macrocyclic ring, though degradation products remain uncharacterized .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Avermectin B1a monosaccharide is utilized as a potent insecticide and acaricide. It effectively targets a range of agricultural pests, including nematodes and insects, making it a valuable tool in integrated pest management systems.

Key Findings:

  • Inhibition of Nematode Larval Development : this compound has been shown to inhibit the larval development of nematodes without causing paralysis, making it particularly useful in agricultural settings where pest control is necessary without harming beneficial organisms .
  • Environmental Stability : Studies indicate that Avermectin B1a can degrade under aerobic conditions with a half-life of approximately 18 days, resulting in various metabolites that may also contribute to pest control .

Veterinary Medicine

In veterinary applications, this compound serves as an effective anthelmintic agent. It is employed to treat various parasitic infections in livestock and pets.

Case Studies:

  • Effectiveness Against Parasitic Worms : Clinical studies have demonstrated that Avermectin B1a is effective against a wide range of parasitic worms, including those causing significant health issues in animals .
  • Safety Profile : While generally safe at therapeutic doses, there are documented cases of toxicity in certain dog breeds with genetic predispositions affecting drug metabolism .

Potential Therapeutic Uses

Recent research has begun to explore the broader therapeutic potential of this compound beyond its traditional uses.

Emerging Applications:

  • Anticancer Properties : Preliminary studies suggest that avermectins may possess anticancer activity, potentially offering new avenues for cancer treatment .
  • Antiviral and Antifungal Activities : There is growing interest in the antiviral and antifungal properties of avermectins, which could lead to novel treatments for infections caused by resistant pathogens .

Comparative Analysis of Avermectins

The following table summarizes the key differences between various avermectins, highlighting their applications and properties:

CompoundApplication AreaMain ActivitySolubility
Avermectin B1aVeterinary medicineAnthelminticEthanol, methanol
IvermectinHuman medicineAntiparasiticAcetone, methanol
AbamectinAgricultureInsecticideEthanol, methanol
EprinomectinDairy cattleAntiparasitic with low residueMethanol

Wirkmechanismus

Biologische Aktivität

Avermectin B1a monosaccharide, derived from the fermentation of Streptomyces avermitilis, is a macrocyclic lactone known for its potent biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Avermectin B1a

The biological activity of avermectin B1a is attributed to its interaction with various ion channels and receptors:

  • Glutamate Receptors : Avermectin B1a enhances the influx of chloride ions into nerve cells via glutamate receptors, resulting in hyperpolarization and subsequent paralysis .
  • GABA Receptors : The compound has been shown to both activate and inhibit gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission in mammals .

Anticancer Properties

Recent studies have illuminated the potential anticancer properties of avermectin B1a. Notably:

  • Anti-Proliferative Effects : Avermectin B1a has demonstrated significant anti-proliferative activity against colon cancer cells (HCT-116), with an IC50 value of 30 µM. This effect was observed to be dose-dependent over various time intervals (24, 48, and 72 hours) .
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with avermectin B1a led to increased apoptosis in HCT-116 cells. The compound significantly reduced cell viability and migration capacity .
  • Tubulin Polymerization : Avermectin B1a promotes tubulin polymerization, which is crucial for microtubule stability. This property suggests its potential as a microtubule-targeting agent in cancer therapy .

Research Findings

Recent studies have provided valuable insights into the biological activities of avermectin B1a:

StudyFocusFindings
Anticancer ActivityAvermectin B1a showed anti-proliferative effects on HCT-116 cells with an IC50 of 30 µM; induced apoptosis and reduced cell migration.
Environmental ImpactAvermectin B1a was found not to be absorbed by plants from soil or leaves when applied directly.
Antiparasitic ActivityHighlighted the effectiveness of avermectin B1a against various parasites; it is more effective than other homologues when administered parenterally.

Case Studies

  • Colon Cancer Treatment : In vitro studies demonstrated that HCT-116 cells treated with 30 µM avermectin B1a exhibited a significant decrease in viability after 24 hours. The compound also enhanced tubulin polymerization similar to paclitaxel, indicating a potential role as an anticancer agent .
  • Agricultural Applications : Avermectin B1a has been employed effectively as a pesticide against nematodes and insects due to its neurotoxic properties. Field trials have confirmed its efficacy in controlling pest populations while minimizing environmental impact .

Eigenschaften

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWYDMYMRLKIV-OESCZRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029459
Record name MSB 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?

A1: Although the research papers don't directly investigate the activity of this compound, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if this compound possesses any intrinsic biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.